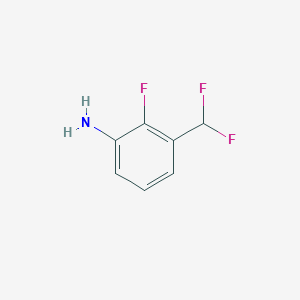

3-(Difluoromethyl)-2-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXRFVFAIHPWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3 Difluoromethyl 2 Fluoroaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org The reactivity and orientation of substitution on the 3-(Difluoromethyl)-2-fluoroaniline ring are governed by the combined electronic effects of the amino, fluoro, and difluoromethyl substituents. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. youtube.com Conversely, the fluorine atom is a deactivating group due to its inductive electron withdrawal, yet it also directs ortho and para. youtube.com The difluoromethyl group is strongly deactivating. rsc.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org For 3-(Difluoromethyl)-2-fluoroaniline, these reactions would likely require carefully controlled conditions to achieve selective substitution at the desired positions and to avoid potential side reactions.

Nucleophilic Substitution Reactions and Their Directing Effects

While electrophilic substitution is more common for electron-rich aromatic rings like anilines, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the ring is activated by strong electron-withdrawing groups. In the case of 3-(Difluoromethyl)-2-fluoroaniline, the difluoromethyl group and the fluorine atom enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.

The directing effects in SNAr reactions are different from those in SEAr. Nucleophiles tend to attack positions that are ortho or para to strong electron-withdrawing groups. Therefore, in 3-(Difluoromethyl)-2-fluoroaniline, a nucleophile might attack the carbon atom bonded to the fluorine, leading to its displacement. The presence of the difluoromethyl group at the meta position relative to the fluorine would further activate this position towards nucleophilic attack. The amino group, being an electron-donating group, would disfavor nucleophilic attack at the positions ortho and para to it.

Oxidation Reactions and Formation of Oxidized Derivatives

The amino group of anilines is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. For 3-(Difluoromethyl)-2-fluoroaniline, oxidation could potentially lead to the formation of nitroso, nitro, or even polymeric species. The presence of the electron-withdrawing difluoromethyl and fluoro groups might make the amino group less susceptible to oxidation compared to unsubstituted aniline. However, strong oxidizing agents can still effect this transformation. The oxidation of sulfides containing difluoromethyl groups to the corresponding sulfoxides and sulfones is a known transformation and highlights the stability of the difluoromethyl group under oxidative conditions. researchgate.net

Reduction Reactions and Formation of Reduced Derivatives

The aromatic ring of 3-(Difluoromethyl)-2-fluoroaniline can undergo reduction under certain conditions, although this typically requires harsh conditions such as high pressure and temperature with a suitable catalyst. More commonly, reduction reactions might target other functional groups if present. For instance, if a nitro group were introduced onto the ring via electrophilic substitution, it could be selectively reduced to an amino group. The difluoromethyl group itself is generally stable to common reducing agents.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction typically couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. nsf.govnih.govnih.gov While 3-(Difluoromethyl)-2-fluoroaniline itself is not a typical substrate for direct Suzuki-Miyaura coupling, it could be modified to participate in such reactions. For instance, diazotization of the amino group followed by a Sandmeyer-type reaction could introduce a halide (e.g., Br, I) onto the ring, which could then serve as a handle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orgnumberanalytics.comorganic-chemistry.org 3-(Difluoromethyl)-2-fluoroaniline can act as the amine coupling partner in this reaction. It can be coupled with a variety of aryl halides or triflates to synthesize more complex diarylamines. The reaction is known for its broad substrate scope and functional group tolerance. numberanalytics.comnih.gov

| Reaction Type | Aniline Derivative Role | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Amine Component | Aryl Halide/Triflate | Palladium Catalyst + Ligand | Diaryl or Alkylaryl Amine |

| Suzuki-Miyaura Coupling (modified aniline) | Aryl Halide Component | Boronic Acid/Ester | Palladium Catalyst + Base | Biaryl Compound |

Condensation Reactions Leading to Fluorinated Imine Derivatives

The amino group of 3-(Difluoromethyl)-2-fluoroaniline can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. These reactions are typically catalyzed by an acid and involve the formation of a carbinolamine intermediate followed by dehydration. The resulting fluorinated imine derivatives are versatile intermediates that can be used in a variety of subsequent transformations. For instance, the condensation of fluoroalkyl-containing 1,2,3-trione 2-arylhydrazones with methylamine (B109427) has been shown to yield various products depending on the substrate structure. researchgate.net

Cycloaddition Reactions with Difluoromethyl-Containing Building Blocks

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. libretexts.orgslideshare.netresearchgate.net While 3-(Difluoromethyl)-2-fluoroaniline itself may not directly participate as a diene or dienophile in common cycloaddition reactions like the Diels-Alder reaction, it can be a precursor to molecules that do. For example, the aniline could be transformed into a diene through a series of reactions. Furthermore, difluoromethyl-containing building blocks can be utilized in cycloaddition reactions to introduce the difluoromethyl group into cyclic structures. For instance, the direct difluoromethylation of aromatic isoxazoles has been achieved using (difluoromethyl)trimethylsilane (B44995). scienceopen.com Iron-catalyzed cross-cycloadditions of vinylsilanes with 1,3-dienes have also been reported. nih.gov

C-H Functionalization and Derivatization Studies

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis for creating complex molecules from simpler precursors. For anilines, this often involves reactions at the aromatic ring or the N-H bond of the amino group. While specific C-H functionalization studies on 3-(difluoromethyl)-2-fluoroaniline are not extensively documented in the provided results, broader studies on substituted anilines offer significant insights into its potential reactivity.

One key area of functionalization is the introduction of fluorinated motifs into organic structures. nih.gov Photoinduced methods, for instance, have been developed for the difluoroalkylation of anilines. nih.govacs.org These methods can proceed through an organophotocatalytic system or via the formation of an electron donor-acceptor (EDA) complex between the aniline and a difluoroalkylating agent like ethyl difluoroiodoacetate. nih.gov The success of these reactions often depends on the electronic nature of the substituents on the aniline ring. acs.org

Derivatization is another critical aspect, often employed in analytical chemistry to modify a molecule to improve its detection or separation. mdpi.commdpi-res.com For primary amines like the one in 3-(difluoromethyl)-2-fluoroaniline, derivatization can be achieved using various reagents that specifically target the amino group. mdpi.com For example, acetylation of the amino group is a common strategy to protect it and to control reactivity in subsequent electrophilic aromatic substitution reactions. chemistrysteps.comallen.in This temporary modification reduces the activating effect of the amino group and introduces steric bulk, which can direct incoming electrophiles to the para position. chemistrysteps.com

Research on the derivatization of other complex molecules, such as the drinking water contaminant Mutagen X (MX), highlights methods that could be adaptable. For instance, a one-step derivatization using N-methyl-bis-trifluoroacetamide (MBTFA) has been developed for analysis by gas chromatography-mass spectrometry (GC/MS/MS). nih.gov Such techniques underscore the potential for developing specific analytical protocols for 3-(difluoromethyl)-2-fluoroaniline.

The table below summarizes potential derivatization reactions applicable to the amino group of 3-(difluoromethyl)-2-fluoroaniline based on general aniline chemistry.

| Derivatization Reaction | Reagent Example | Purpose |

| Acetylation | Acetic Anhydride | Protection of the amino group, moderation of reactivity. chemistrysteps.comallen.in |

| Methylation | (Not specified) | Modification for analytical quantification. nih.gov |

| Trifluoroacetylation | N-methyl-bis-trifluoroacetamide (MBTFA) | Enhanced detection in GC/MS analysis. nih.gov |

| Reaction with Pyrylium Salts | 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) | Modification of primary amines for enhanced ionization in mass spectrometry. mdpi.com |

Electronic Effects and Steric Hindrance of Difluoromethyl and Fluoro Substituents on Reaction Pathways and Regioselectivity

The reaction pathways and regioselectivity of 3-(difluoromethyl)-2-fluoroaniline are governed by a complex interplay between the electronic and steric effects of its three key substituents: the amino (-NH₂), fluoro (-F), and difluoromethyl (-CF₂H) groups.

Electronic Effects:

Amino Group (-NH₂): The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. chemistrysteps.comallen.in Its lone pair of electrons can be donated to the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack. chemistrysteps.com However, in strongly acidic media, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group. allen.in

Fluoro Substituent (-F): The fluorine atom exhibits a dual electronic effect. It is highly electronegative, withdrawing electron density from the ring via the inductive effect (-I), which deactivates the ring. However, like other halogens, it can donate a lone pair of electrons through resonance (+R), which directs incoming electrophiles to the ortho and para positions. The inductive effect is generally stronger, making fluoroarenes less reactive than benzene, but the resonance effect still controls the regioselectivity.

Difluoromethyl Group (-CF₂H): The difluoromethyl group is considered a lipophilic bioisostere of hydroxyl and thiol groups and is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. e-century.us This deactivates the aromatic ring towards electrophilic substitution. The -CF₂H group is generally considered to be meta-directing.

The combination of these effects in 3-(difluoromethyl)-2-fluoroaniline results in a nuanced reactivity profile. The powerful activating and ortho, para-directing effect of the amino group competes with the deactivating and meta-directing influence of the -CF₂H group and the deactivating but ortho, para-directing fluoro group. In electrophilic substitutions, the positions ortho and para to the strongly activating amino group (positions 4 and 6) are the most likely sites of reaction.

Steric Hindrance:

Steric hindrance plays a crucial role in determining the outcome of reactions involving substituted anilines. nih.govrsc.org

The fluoro group at the ortho position (position 2) relative to the amino group presents a significant steric barrier. This can hinder reactions at the amino group itself and can also disfavor electrophilic attack at the adjacent position 3, even though it is activated by the amine.

Studies on other substituted anilines have shown that bulky ortho substituents can significantly slow down reaction rates. rsc.orgacs.org For instance, the reaction of N-methylaniline is much slower than that of aniline in SₙAr reactions, a reduction attributed to increased steric hindrance. rsc.org Similarly, in the nitration of aniline, the formation of the ortho-product is significantly less favored than the para-product due to steric hindrance. allen.in

In the case of 3-(difluoromethyl)-2-fluoroaniline, the fluoro group at position 2 sterically shields the amino group. This steric crowding, combined with the electronic deactivation by the fluoro and difluoromethyl groups, likely makes reactions at the amino group or the aromatic ring more challenging compared to simpler anilines. The most accessible position for an electrophilic attack would likely be position 6 (para to the fluoro group and ortho to the amino group) or position 4 (para to the amino group). However, the regioselectivity will ultimately depend on the specific reaction conditions and the nature of the electrophile.

The following table summarizes the directing and steric influences of the substituents.

| Substituent | Position | Electronic Effect | Directing Influence | Steric Hindrance |

| -NH₂ | 1 | Strong activator (+R > -I) chemistrysteps.com | ortho, para chemistrysteps.comallen.in | Moderate |

| -F | 2 | Deactivator (-I > +R) | ortho, para | Significant at position 2 |

| -CF₂H | 3 | Strong deactivator (-I) | meta | Moderate |

Derivatives and Analogues of 3 Difluoromethyl 2 Fluoroaniline: Synthetic Strategies and Mechanistic Insights

Structural Analogues with Positional Isomerism of Fluorine and Difluoromethyl Groups

The precise placement of fluorine and difluoromethyl substituents on the aniline (B41778) ring is crucial for modulating the molecule's properties. The following sections delve into the synthesis of various positional isomers of difluoromethyl anilines and related fluorinated analogues.

4-(Difluoromethyl)aniline (B1424316) is a key structural analogue of 3-(difluoromethyl)-2-fluoroaniline. Its synthesis often begins with a suitable 4-substituted aniline derivative. One common approach involves the difluoromethylation of 4-nitroaniline (B120555), followed by the reduction of the nitro group to an amine. This reduction can be achieved using various reagents, including metal catalysts. Another strategy involves the reaction of 4-nitroaniline with difluoromethylating agents, followed by reduction. For industrial-scale production, specialized large-scale difluoromethylation techniques are often employed. The purification of 4-(difluoromethyl)aniline typically involves column chromatography and recrystallization to achieve high purity.

A notable reaction of 4-(trifluoromethyl)aniline, a related para-substituted analogue, is its reaction with primary Grignard reagents, which surprisingly yields 4-(trialkylmethyl)anilines. tandfonline.com This transformation proceeds through a series of fluoride (B91410) elimination and Grignard reagent addition steps. tandfonline.com

The synthesis of meta-substituted anilines can be achieved through a three-component reaction involving acetone, various amines, and 1,3-diketones. rsc.org This method provides a facile route to a range of meta-substituted arylamines from acyclic precursors. rsc.org

For the specific synthesis of 3-(trifluoromethyl)aniline, one route starts from 3-aminobenzotrifluoride. wikipedia.org The corresponding N,N-dimethyl derivative, N,N-dimethyl-3-(trifluoromethyl)aniline, can be prepared and subsequently brominated to yield 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. orgsyn.org

Trifluoromethylanilines are important analogues due to the distinct electronic properties of the trifluoromethyl group compared to the difluoromethyl group. The synthesis of these compounds can be approached in several ways.

One method involves the biocatalytic N-H bond insertion of anilines with acceptor-acceptor carbene donors, leading to α-trifluoromethyl amines. acs.org This method is applicable to a broad range of anilines, including para-, meta-, and ortho-substituted derivatives, yielding α-trifluoromethyl amino esters with high enantioselectivity. acs.org Another approach is the one-pot synthesis of trifluoromethyl amines from N-methylaniline and sodium trifluoromethanesulfinate (CF3SO2Na) in the presence of triphenylphosphine (B44618) and silver fluoride. rsc.org

The synthesis of ortho-trifluoromethoxylated aniline derivatives has also been reported. nih.gov This protocol involves the reaction of a methyl 4-(N-hydroxyacetamido)benzoate with Togni reagent II to introduce the trifluoromethoxy group ortho to the acetamido group. nih.gov

The table below summarizes some synthetic routes to trifluoromethyl analogues.

| Starting Material | Reagent(s) | Product | Reference |

| 3-Chloro-4-fluoroaniline | Benzyl 2-diazotrifluoropropanoate, Ht-Cc552 biocatalyst | α-Trifluoromethyl amino ester derivative | acs.org |

| N-methylaniline | CF3SO2Na, PPh3, AgF | N-methyl-N-(trifluoromethyl)aniline | rsc.org |

| Methyl 4-(N-hydroxyacetamido)benzoate | Togni reagent II, Cs2CO3 | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | nih.gov |

The development of methods for introducing difluoroalkyl groups onto aromatic rings is of significant interest. Photoinduced methods offer a sustainable and mild approach for the difluoroalkylation of anilines. nih.gov Visible-light organophotocatalytic systems can be used to prepare a wide range of difluoroalkyl anilines. nih.govacs.org An alternative strategy involves the formation of an electron donor-acceptor (EDA) complex between anilines and ethyl difluoroiodoacetate, which can be activated by visible light to yield difluoroalkylated anilines. nih.govacs.org

Fluorinated anilines are valuable precursors for the synthesis of a wide array of heterocyclic compounds. nih.govnih.govwiley.come-bookshelf.de The presence of fluorine atoms can enhance the reactivity of the aniline ring, facilitating various chemical transformations.

One strategy involves the reaction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) with 4-hydrazinobenzoic acid to form a hydrazone, which is then converted to a pyrazole (B372694) aldehyde. nih.gov Reductive amination of this aldehyde with various anilines yields potent antibacterial pyrazole derivatives. nih.gov

Another approach utilizes the Vilsmeier-Haack reagent for the formylation of activated aromatic compounds, which can then be cyclized to form heterocyclic systems. The synthesis of 2-substituted aniline pyrimidine (B1678525) derivatives as potent dual Mer/c-Met inhibitors has also been reported, starting from substituted anilines and 2,4-dichloropyrimidine (B19661). nih.gov

The table below provides examples of heterocyclic derivatives synthesized from fluorinated anilines.

| Fluorinated Aniline Derivative | Reaction | Heterocyclic Product | Reference |

| Various substituted anilines | Reductive amination with 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole aldehyde | Pyrazole derivatives | nih.gov |

| Substituted anilines | Reaction with 2,4-dichloropyrimidine derivatives | Pyrimidine derivatives | nih.gov |

Syntheses and Characterization of Novel Functionalized Derivatives

The development of novel functionalized derivatives of 3-(difluoromethyl)-2-fluoroaniline is driven by the quest for molecules with enhanced properties and new applications. The synthesis of these derivatives often involves multistep sequences that introduce various functional groups onto the fluorinated aniline core.

The chemical oxidative copolymerization of aniline with 3-fluoroaniline (B1664137) has been shown to produce poly(aniline-co-3-fluoroaniline) derivatives with improved solubility, thermal stability, and electrical characteristics compared to the parent polyaniline. researchgate.net The characterization of these polymers is typically carried out using techniques such as FTIR and NMR spectroscopy, as well as thermal analysis. researchgate.netmetu.edu.tr

The synthesis of α,α-difluoromethylene amines from thioamides using silver fluoride represents a mild and rapid method for producing these valuable compounds. acs.org This approach has a broad functional group tolerance and can be applied to the synthesis of various difluoromethylene sulfonamides. acs.org

Difluoromethylated Carbinols from Aniline Precursors

The synthesis of chiral α,α-difluoromethyl carbinols is a significant area of research due to their presence in many therapeutic agents. nih.gov A noteworthy approach involves the copper-catalyzed enantioselective propargylation of α,α-difluoroketones. nih.gov This method provides access to a variety of chiral homopropargylic α,α-difluoromethyl carbinols. nih.gov

In a typical reaction, a cuprous complex, generated in situ from copper(I) chloride (CuCl) and a spiroketal-based diphosphine ligand (SKP), catalyzes the reaction between an α,α-difluoroketone and (pinacolato)allenylboron. nih.gov This process yields carbinols with a range of substituents, including aryl, heteroaryl, alkyl, alkynyl, alkenyl, and benzyloxycarbonyl groups, in high yields (75-99%) and with excellent enantioselectivity (84-98% ee). nih.gov The utility of this protocol is further highlighted by its application in the synthesis of more complex molecules containing the α,α-difluoromethyl carbinol moiety. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (%) |

| α,α-Difluoroketones | (Pinacolato)allenylboron | CuCl / SKP Ligand | Chiral homopropargylic α,α-difluoromethyl carbinols | 75-99 | 84-98 |

Difluoromethylated Pyrazoles via Cycloaddition Reactions

A prominent and efficient method for synthesizing difluoromethylated pyrazoles is through [3+2] cycloaddition reactions. researchgate.netnih.govrawdatalibrary.net This strategy often utilizes difluoroacetohydrazonoyl bromides as key difluoromethyl-containing building blocks. researchgate.netnih.govrawdatalibrary.net These reagents are stable at room temperature and react with various dipolarophiles under mild conditions to produce a range of CF2H-substituted pyrazolines and pyrazoles in good yields. rawdatalibrary.net

The reaction exhibits good regioselectivity and a broad substrate scope. rawdatalibrary.net For instance, the [3+2] cycloaddition of difluoroacetohydrazonoyl bromides with electron-deficient olefins is a successful route. rawdatalibrary.net Similarly, these building blocks can react with 3-electron-withdrawing-group substituted chromones to form tricyclic fused chromono[3,2-c]pyrazolines/pyrazoles. researchgate.netresearchgate.net

Another variation involves the in situ generation of fluorinated nitrile imines from precursors like trifluoroacetonitrile. researchgate.netnih.gov These nitrile imines readily undergo [3+2] cycloadditions. For example, reaction with chalcones can lead to the formation of 5-acylpyrazolines, which can then be oxidized to pyrazoles. researchgate.netnih.gov The solvent can play a crucial role in the outcome of these subsequent oxidation reactions. nih.gov

The versatility of fluoromethylated nitrile imines as building blocks in [3+2] and [3+3] cycloaddition reactions highlights their potential in creating diverse fluoroalkylated heterocycles for applications such as drug design. researchgate.netresearchgate.net

| Fluorinated Building Block | Dipolarophile | Reaction Type | Product | Key Advantages |

| Difluoroacetohydrazonoyl bromides | Electron-deficient olefins | [3+2] Cycloaddition | CF2H-substituted pyrazolines and pyrazoles | Mild conditions, good regioselectivity, broad substrate scope. rawdatalibrary.net |

| Difluoroacetohydrazonoyl bromides | 3-Electron-withdrawing-group substituted chromones | [3+2] Cycloaddition | Difluoromethyl substituted tricyclic fused chromono[3,2-c]pyrazolines/pyrazoles | Mild conditions, good functional group tolerance. researchgate.netresearchgate.net |

| In situ generated fluorinated nitrile imines | Chalcones | [3+2] Cycloaddition followed by oxidation | 3-Trifluoromethylpyrazoles | Control over final product through solvent choice in oxidation step. nih.gov |

Spiro[Fluorene-9,9′-Xanthene] Derivatives Incorporating Fluorinated Aniline Units

Spiro[fluorene-9,9′-xanthene] (SFX) derivatives are gaining attention as hole-transporting materials (HTMs) in optoelectronic devices. mdpi.comnih.gov The incorporation of fluorinated aniline units, such as 3-(difluoromethyl)-2-fluoroaniline, into the SFX core is a strategy to fine-tune the material's properties. mdpi.comnih.gov

The synthesis of these derivatives is often achieved through Buchwald-Hartwig amination reactions, which smoothly link the fluorinated aniline units to the SFX core with good yields (83% to 91%). mdpi.com The position of the fluorine atoms on the aniline unit and the substitution pattern on the SFX core can be varied to create a range of isomeric HTMs. mdpi.comnih.gov For instance, four isomeric SFX-based HTMs, namely m-SFX-mF, p-SFX-mF, m-SFX-oF, and p-SFX-oF, have been synthesized and evaluated. mdpi.com

These modifications influence the electronic properties of the resulting materials, such as their HOMO levels and band gaps, which in turn affects their performance in devices like perovskite solar cells (PSCs) and light-emitting diodes (PeLEDs). mdpi.comnih.gov For example, the p-SFX-oF derivative has shown improved power conversion efficiency in inverted PSCs. mdpi.comnih.gov

The development of efficient synthetic routes to the SFX core itself is also an area of active research. One-pot methods using readily available reagents are being explored to simplify the preparation of these complex spiro compounds. 20.210.105

| SFX Derivative | Synthetic Method | Application | Key Finding |

| m-SFX-mF, p-SFX-mF, m-SFX-oF, p-SFX-oF | Buchwald-Hartwig amination | Hole-Transporting Materials | The position of fluorination on the aniline units and their substitution on the SFX core influences optoelectronic performance. mdpi.comnih.gov |

| 2,7-bis[spiro[fluorene-9,9′-xanthene]-2-yl]-9,9-dioctylfluorene (BSFXF) | Suzuki coupling reaction | Blue-Light-Emitting Materials | Demonstrates high thermal stability. 20.210.105 |

Mechanistic Investigations of Derivative Formation and Transformation Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and designing new transformations. Mechanistic studies often employ a combination of experimental techniques and computational methods.

In the context of difluoromethyl-containing compounds, visible-light-driven reactions have emerged as a powerful tool. For example, the difluoromethylation of quinoxalin-2-ones can be achieved using a photocatalyst and a difluoromethyl radical source. nih.gov A plausible mechanism involves the reduction of the difluoromethylating reagent by the excited state of the photocatalyst to generate a difluoromethyl radical (•CF2H). nih.gov This radical then adds to the quinoxalin-2-one, leading to a nitrogen radical intermediate. nih.gov Subsequent single-electron oxidation and deprotonation yield the desired 3-difluoromethyl-quinoxalin-2-one. nih.gov

In the study of difluoromethyl-1,3,4-oxadiazole (DFMO) inhibitors of HDAC6, a combination of NMR spectroscopy, LC-MS kinetic experiments, and X-ray crystallography has been used to dissect the interaction dynamics. mdpi.com These studies reveal that DFMOs act as mechanism-based inhibitors, where the enzyme catalyzes the hydrolysis of the DFMO warhead. mdpi.com This involves the nucleophilic attack of a zinc-bound water molecule on the sp2 carbon adjacent to the difluoromethyl group, leading to ring opening of the oxadiazole. mdpi.com

For reactions involving superacids, such as the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives in triflic acid (TfOH), NMR and DFT studies suggest that O,C-diprotonated forms of the starting materials act as the reactive electrophilic species. mdpi.com

Advanced Applications and Roles in Contemporary Chemical Research

Utilization as a Versatile Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, 3-(Difluoromethyl)-2-fluoroaniline serves as a highly versatile starting material. Its utility stems from the reactivity of the aniline (B41778) functional group, which can readily participate in a wide array of chemical transformations. These include diazotization, amide bond formation, and various coupling reactions, allowing for its incorporation into more elaborate molecular architectures. The presence of the difluoromethyl and fluoro substituents on the aromatic ring influences the reactivity and regioselectivity of these transformations, offering synthetic chemists precise control over the construction of complex target molecules.

The difluoromethyl group (CHF2), in particular, is a bioisostere of hydroxyl or thiol groups and can act as a hydrogen bond donor, which is a valuable feature in designing molecules with specific binding properties. nih.gov The synthesis of various heterocyclic compounds, which are prevalent scaffolds in both agrochemicals and pharmaceuticals, often utilizes aniline derivatives as key precursors. nih.gov For instance, the Sandmeyer reaction, a staple in synthetic organic chemistry, can be employed to convert the amino group of 3-(Difluoromethyl)-2-fluoroaniline into a variety of other functional groups, further expanding its synthetic utility. ccspublishing.org.cn

Role in Agrochemical Research and Development

The development of new agrochemicals is a critical endeavor to ensure global food security, and fluorinated compounds have played a pivotal role in the discovery of novel and effective crop protection agents. nih.govresearchgate.net 3-(Difluoromethyl)-2-fluoroaniline is a key player in this field, contributing to the creation of next-generation fungicides, herbicides, and insecticides.

The aniline moiety of 3-(Difluoromethyl)-2-fluoroaniline serves as a foundational scaffold for building a diverse range of agrochemical candidates. nih.gov By modifying the amino group and introducing other functionalized fragments, chemists can generate extensive libraries of compounds for biological screening. The presence of the two fluorine-containing groups on the phenyl ring is particularly advantageous. These groups can enhance the metabolic stability of the resulting agrochemical, protecting it from degradation by enzymes in the target pest or in the environment. researchgate.net

One notable example is the development of novel fungicides. The 3-(difluoromethyl)phenyl core is a key component in a number of modern agricultural fungicides. While not a direct derivative, the synthesis of fungicides like ipflufenoquin (B10861161) involves a 2,3-difluoroaniline (B47769) precursor, highlighting the importance of this substitution pattern in achieving potent antifungal activity. ccspublishing.org.cn The strategic placement of the difluoromethyl group can lead to enhanced binding affinity with the target protein in the pathogen, resulting in improved efficacy.

Table 1: Examples of Agrochemical Scaffolds Derived from Fluorinated Anilines

| Agrochemical Class | Core Scaffold | Key Structural Feature | Resulting Property |

| Fungicides | Phenylpyrazole | 3-(difluoromethyl)-1-methyl-1H-pyrazole | Broad-spectrum activity |

| Fungicides | Quinoline | 2,3-difluoroaniline derived | Efficacy against various plant diseases |

| Herbicides | Sulfonamide | Fluorinated sulfonamide derivatives | Improved crop yield by controlling weeds |

This table presents examples of agrochemical classes where fluorinated aniline-derived scaffolds are crucial for their activity.

The introduction of fluorine and difluoromethyl groups into agrochemical candidates is a deliberate design strategy to enhance their performance. researchgate.net The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to the molecule. researchgate.net This increased stability means the agrochemical can persist longer in the target area, providing more extended protection for the crop.

Furthermore, the lipophilicity of a molecule, its ability to dissolve in fats and oils, is a critical factor in its uptake and transport within a plant or insect. The difluoromethyl group can increase the lipophilicity of a compound, which can lead to improved penetration through cell membranes and faster transport to the site of action. nih.gov This enhanced bioavailability often translates to higher efficacy at lower application rates, reducing the environmental footprint of the agrochemical. researchgate.net The electron-withdrawing nature of the fluorine and difluoromethyl groups also modulates the electronic properties of the aromatic ring, which can influence how the molecule interacts with its biological target. researchgate.net

Intermediate in Pharmaceutical Research and Early-Stage Drug Design (Excluding Clinical Studies)

In the pharmaceutical industry, the quest for new drugs with improved efficacy and safety profiles is relentless. 3-(Difluoromethyl)-2-fluoroaniline has found a significant role as an intermediate in the early stages of this process, providing a valuable starting point for the discovery of novel therapeutic agents.

The synthesis of large, diverse collections of small molecules, known as compound libraries, is a fundamental strategy in modern drug discovery. 3-(Difluoromethyl)-2-fluoroaniline is an attractive precursor for inclusion in these libraries due to the desirable properties imparted by its fluorinated substituents. The difluoromethyl group, in particular, is of great interest to medicinal chemists. nih.gov

By using 3-(Difluoromethyl)-2-fluoroaniline as a starting material, chemists can readily synthesize a wide variety of novel scaffolds. For example, it can be a key component in the synthesis of quinoxalin-2-ones, a class of heterocyclic compounds with a broad range of biological activities. nih.gov The incorporation of the difluoromethyl group into these scaffolds can lead to drug candidates with improved metabolic stability and better cell membrane permeability, which are crucial for oral bioavailability. nih.gov

Table 2: Application of 3-(Difluoromethyl)-2-fluoroaniline in the Synthesis of Drug Scaffolds

| Scaffold Class | Synthetic Utility of the Aniline | Key Resulting Moiety | Potential Therapeutic Area |

| Quinoxalin-2-ones | Precursor for heterocyclic ring formation | 3-(Difluoromethyl)-quinoxalin-2-one | Antiviral, Anticancer |

| Fluorinated Sulfonamides | Amide bond formation | N-Aryl sulfonamide | Antimicrobial, Anti-inflammatory |

| Pyrazole (B372694) Derivatives | Ring formation reactions | Phenylpyrazole | Various |

This table illustrates how 3-(Difluoromethyl)-2-fluoroaniline can be used to generate diverse scaffolds for pharmaceutical research.

Understanding how a drug molecule interacts with its biological target at the molecular level is crucial for rational drug design. The difluoromethyl group of 3-(Difluoromethyl)-2-fluoroaniline and its derivatives can play a significant role in these interactions. The CHF2 group is a weak hydrogen bond donor, a property that allows it to form specific interactions with amino acid residues in the binding pocket of a protein. nih.gov

Modulation of Molecular Properties for Drug Design (e.g., Lipophilicity, Permeability)

The strategic incorporation of fluorine atoms into drug candidates is a well-established method for fine-tuning their physicochemical properties to enhance their pharmacokinetic profiles. The 3-(difluoromethyl)-2-fluoroaniline scaffold offers a unique combination of substituents that can significantly modulate properties such as lipophilicity and membrane permeability, which are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The presence of the ortho-fluoro substituent in 3-(difluoromethyl)-2-fluoroaniline further complicates and refines the molecule's properties. The fluorine atom is highly electronegative and can influence the electron distribution within the aromatic ring and the basicity of the aniline nitrogen. This modulation of electronic properties can, in turn, affect the molecule's ability to cross biological membranes. researchgate.net The interplay between the electron-withdrawing nature of the ortho-fluoro group and the unique properties of the meta-difluoromethyl group can lead to a finely tuned balance of lipophilicity and polarity, which is often desirable for optimizing oral bioavailability and cell permeability. nih.govnih.gov

The hydrogen-bonding capability of the CF2H group is another critical factor. The C-H bond in the difluoromethyl group is polarized and can act as a hydrogen bond donor, a property not typically associated with alkyl groups. nih.govrsc.org The hydrogen bond acidity of the difluoromethyl group has been found to be comparable to that of thiophenols and anilines. nih.govrsc.org This allows for the formation of additional interactions with biological targets, potentially enhancing binding affinity and selectivity. In the context of 3-(difluoromethyl)-2-fluoroaniline, the combination of the aniline N-H protons and the CF2H group provides multiple points for hydrogen bonding, which can be strategically exploited in drug design.

A summary of the influence of these functional groups on molecular properties is presented in the table below.

| Functional Group | Effect on Lipophilicity (logP) | Hydrogen Bonding Capability | Impact on Permeability |

|---|---|---|---|

| -CF2H (Difluoromethyl) | Generally increases, but is context-dependent. nih.govacs.org | Acts as a weak hydrogen bond donor. nih.govrsc.org | Can enhance membrane permeability due to increased lipophilicity. |

| -F (Fluoro) | Increases lipophilicity. | Can act as a weak hydrogen bond acceptor. | Can modulate electronic distribution, affecting passive diffusion. researchgate.net |

| -NH2 (Anilino) | Generally decreases lipophilicity. | Acts as a hydrogen bond donor. | Ionization state (pKa dependent) is a key determinant of permeability. |

Strategic Bioisosteric Replacement Studies

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group with another that has similar steric and electronic properties, with the goal of improving a compound's biological activity, selectivity, or pharmacokinetic profile. The difluoromethyl (CF2H) group is recognized as a valuable bioisostere for several common functional groups, including hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. acs.orgnih.govprinceton.edu The use of 3-(difluoromethyl)-2-fluoroaniline in such studies allows for the exploration of the CF2H group as a replacement for other functionalities on an aromatic ring, potentially leading to drug candidates with improved properties.

The difluoromethyl group can mimic the hydrogen-bonding ability of a hydroxyl group, while being more lipophilic and metabolically stable. nih.govrsc.org This makes it an attractive replacement for phenolic hydroxyl groups, which are often prone to metabolic glucuronidation or sulfation. In the context of an aniline derivative, the CF2H group could be considered a bioisostere for a hydroxyl group on the phenyl ring, for example, in hydroxyanilines. This replacement could lead to compounds with enhanced oral bioavailability and a longer duration of action. nih.gov

Similarly, the CF2H group can serve as a bioisostere for a thiol group. Thiols are susceptible to oxidation and can form disulfide bonds, which can be undesirable in a drug molecule. Replacing a thiol with a difluoromethyl group can mitigate these issues while maintaining some of the electronic character and hydrogen-bonding potential of the original group. nih.gov

The aniline moiety itself is a common pharmacophore, but it can also be associated with metabolic liabilities, such as the formation of reactive metabolites. acs.org Strategic modifications to the aniline ring, including the introduction of fluorine and difluoromethyl groups, can alter its metabolic fate. Furthermore, the entire 3-(difluoromethyl)-2-fluoroanilino group could be considered as a bioisostere for other substituted aromatic rings in a larger drug molecule. The unique electronic and steric profile conferred by the ortho-fluoro and meta-difluoromethyl substituents can lead to novel interactions with the target protein that may not be achievable with other substitution patterns.

The table below summarizes some potential bioisosteric replacements involving the difluoromethyl group, which could be explored using 3-(difluoromethyl)-2-fluoroaniline as a starting point.

| Original Functional Group | Bioisostere | Rationale for Replacement | Potential Advantages |

|---|---|---|---|

| -OH (Hydroxyl) | -CF2H | Mimics hydrogen bond donor capability. acs.orgnih.gov | Increased metabolic stability, enhanced lipophilicity. nih.gov |

| -SH (Thiol) | -CF2H | Similar hydrogen bond acidity. nih.gov | Reduced susceptibility to oxidation. |

| -NH2 (Amine) | -CF2H | Can act as a hydrogen bond donor. nih.gov | Modulation of basicity and metabolic profile. |

Applications in Advanced Materials Science Research

The unique electronic and structural features of 3-(difluoromethyl)-2-fluoroaniline also make it a promising building block for the development of advanced materials with tailored properties.

Utilization in Liquid Crystals and Polymeric Materials

Fluorinated compounds are extensively used in the design of liquid crystals due to the ability of the fluorine atom to impart desirable properties such as high polarity, low viscosity, and chemical and thermal stability. rsc.org The introduction of fluorine can significantly influence the mesomorphic behavior, transition temperatures, and dielectric anisotropy of liquid crystalline materials. rsc.org While specific studies on liquid crystals derived from 3-(difluoromethyl)-2-fluoroaniline are not widely reported, the synthesis of liquid crystals from other fluorinated anilines is known. acs.org It is conceivable that the unique substitution pattern of 3-(difluoromethyl)-2-fluoroaniline could lead to the development of novel liquid crystalline materials with specific electro-optical properties. The rigid aromatic core combined with the polar fluoro and difluoromethyl groups could be exploited in the design of new mesogens. nih.gov

In the realm of polymeric materials, fluorinated anilines are used as monomers for the synthesis of polyanilines with enhanced properties. The incorporation of fluorine into the polymer backbone can improve solubility, thermal stability, and electrical characteristics compared to the parent polyaniline. researchgate.nettandfonline.com For instance, the chemical oxidative polymerization of 3-fluoroaniline (B1664137) has been shown to yield polymers with better solubility and thermal stability than unsubstituted polyaniline. tandfonline.com Copolymers of aniline and fluoroanilines also exhibit tunable properties. jmest.org Given these precedents, 3-(difluoromethyl)-2-fluoroaniline could serve as a monomer or co-monomer to produce novel fluorinated polyanilines. The resulting polymers might exhibit a unique combination of properties, including enhanced processability and specific electronic characteristics, making them suitable for applications such as sensors, antistatic coatings, and components in electronic devices.

| Polymer Type | Potential Monomer | Expected Property Enhancements | Potential Applications |

|---|---|---|---|

| Homopolymer | 3-(Difluoromethyl)-2-fluoroaniline | Increased solubility, thermal stability, and modified conductivity. tandfonline.com | Sensors, antistatic coatings, electronic components. |

| Copolymer | Aniline and 3-(Difluoromethyl)-2-fluoroaniline | Tunable electrical and physical properties based on monomer ratio. researchgate.net | Biosensors, smart fabrics, corrosion protection. |

Integration into Hole-Transporting Materials for Organic Optoelectronics (e.g., Perovskite Solar Cells, Light-Emitting Diodes)

Aniline derivatives are key components in the synthesis of hole-transporting materials (HTMs) for organic optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). bohrium.comrsc.org The efficiency and stability of these devices are highly dependent on the properties of the HTM, such as its highest occupied molecular orbital (HOMO) energy level, hole mobility, and film-forming characteristics. The introduction of fluorine atoms into the structure of HTMs has been shown to be an effective strategy for optimizing these properties. nih.gov

Fluorination can lower the HOMO energy level of the HTM, leading to better energy level alignment with the perovskite absorber layer and thereby improving the open-circuit voltage (Voc) of the solar cell. rsc.org It can also enhance the hydrophobicity of the material, which contributes to the long-term stability of the device. nih.gov Given these benefits, 3-(difluoromethyl)-2-fluoroaniline represents a promising building block for the synthesis of novel HTMs. Its aniline functionality allows for its incorporation into larger conjugated systems, while the fluoro and difluoromethyl groups can be used to fine-tune the electronic and physical properties of the final material.

In the context of OLEDs, the design of efficient emitter and transport layers is crucial. beilstein-journals.org Aniline derivatives are also used in the construction of materials for these layers. The use of 3-(difluoromethyl)-2-fluoroaniline could lead to the development of new host materials or hole-transporting layers with tailored electronic properties, potentially contributing to more efficient and stable OLED devices.

Development of Novel Fluorinated Building Blocks and Reagents for Synthesis

3-(Difluoromethyl)-2-fluoroaniline is not only a valuable scaffold for direct application in drug and materials discovery but also serves as a versatile starting material for the synthesis of other novel fluorinated building blocks and reagents. nih.gov Its reactive amine group and the potential for further functionalization of the aromatic ring make it a useful platform for creating a diverse range of more complex fluorinated molecules. wikipedia.org

The aniline moiety can undergo a variety of chemical transformations, such as diazotization followed by Sandmeyer-type reactions, which would allow for the replacement of the amino group with a wide range of other functionalities, including halogens, cyano, and hydroxyl groups. wikipedia.org This would provide access to a series of 1-substituted-2-fluoro-3-(difluoromethyl)benzenes, each of which could be a valuable building block in its own right. For example, the corresponding diazonium salt could be a precursor for the synthesis of various difluoromethylated and fluorinated aromatic compounds. rsc.org

Furthermore, the amino group can be used as a handle for the construction of more elaborate molecular architectures through amide bond formation, N-alkylation, or participation in cross-coupling reactions. nih.gov For instance, it could be acylated with various acid chlorides or activated carboxylic acids to generate a library of amides, which are themselves important structural motifs in many biologically active compounds. The resulting amides could then be used in further synthetic manipulations.

The development of new reagents for introducing fluorinated motifs into molecules is an active area of research. nih.gov 3-(Difluoromethyl)-2-fluoroaniline could potentially be converted into a novel reagent for the transfer of the 2-fluoro-3-(difluoromethyl)phenyl group to other molecules. For example, conversion to the corresponding boronic acid or trifluoroborate salt would create a reagent suitable for Suzuki-Miyaura cross-coupling reactions, enabling the facile introduction of this specific fluorinated aromatic unit into a wide range of substrates.

The table below outlines some of the potential synthetic transformations of 3-(difluoromethyl)-2-fluoroaniline to generate new building blocks.

| Reaction Type | Reagents/Conditions | Product Class | Potential Utility |

|---|---|---|---|

| Diazotization/Sandmeyer Reaction | NaNO2, H+; CuX (X = Cl, Br, CN) | 1-X-2-fluoro-3-(difluoromethyl)benzenes | Versatile intermediates for further functionalization. wikipedia.org |

| Amide Formation | RCOCl or RCOOH/coupling agent | N-(2-fluoro-3-(difluoromethyl)phenyl)amides | Scaffolds for bioactive molecules. |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base | N-Aryl-3-(difluoromethyl)-2-fluoroanilines | Building blocks for materials science and medicinal chemistry. |

| Borylation | B2pin2, Pd catalyst | 2-Fluoro-3-(difluoromethyl)phenylboronic esters | Reagents for Suzuki-Miyaura cross-coupling reactions. |

Theoretical and Computational Investigations of 3 Difluoromethyl 2 Fluoroaniline and Its Derivatives

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the geometry and electronic landscape of molecules. For 3-(Difluoromethyl)-2-fluoroaniline, these studies would reveal the interplay between the electron-donating amino group and the electron-withdrawing fluorine and difluoromethyl substituents.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). avogadro.ccyoutube.comwikipedia.org The energy of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's kinetic stability and reactivity. A smaller energy gap generally implies higher reactivity. researchgate.net

For 3-(Difluoromethyl)-2-fluoroaniline, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed over the aromatic ring, with significant contributions from the electron-withdrawing difluoromethyl and fluorine substituents, indicating the sites susceptible to nucleophilic attack.

Based on studies of similar aromatic amines, the following is a representative table of expected FMO energies for 3-(Difluoromethyl)-2-fluoroaniline, calculated using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

Table 1: Predicted Frontier Molecular Orbital Energies for 3-(Difluoromethyl)-2-fluoroaniline

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.0 to 0.0 |

Note: These values are estimations based on data for analogous molecules and may vary depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. avogadro.ccwolfram.comresearchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions such as hydrogen bonding. researchgate.net

In the MEP map of 3-(Difluoromethyl)-2-fluoroaniline, the region around the amino group's nitrogen atom is expected to show a high negative potential (typically colored red), indicating its role as a hydrogen bond acceptor and its susceptibility to electrophilic attack. The hydrogen atoms of the amino group would exhibit a positive potential (blue), making them hydrogen bond donors. The electron-withdrawing fluorine and difluoromethyl groups will also influence the potential, with the fluorine atoms themselves showing negative potential due to their high electronegativity. The area around the difluoromethyl group's hydrogen atom may show a slightly positive potential.

Charge Distribution Analysis (e.g., Mulliken Charges)

Mulliken charge analysis provides a method for partitioning the total electron density among the atoms in a molecule, offering a quantitative, albeit approximate, measure of atomic charges. nih.gov This analysis for 3-(Difluoromethyl)-2-fluoroaniline would further quantify the electronic effects of the substituents.

The nitrogen atom of the amino group is expected to carry a significant negative Mulliken charge, consistent with its electron-donating nature. The carbon atoms attached to the fluorine and difluoromethyl groups would likely exhibit positive charges due to the strong electron-withdrawing effects of these substituents. The fluorine atoms will have substantial negative charges. The hydrogen atoms of the amino group and the difluoromethyl group will carry positive charges.

Table 2: Predicted Mulliken Charges for Key Atoms in 3-(Difluoromethyl)-2-fluoroaniline

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| N (amino) | -0.8 to -0.6 |

| C (attached to N) | 0.2 to 0.4 |

| C (attached to F) | 0.3 to 0.5 |

| F (on ring) | -0.3 to -0.1 |

| C (difluoromethyl) | 0.5 to 0.7 |

Note: These values are illustrative and depend heavily on the computational method and basis set.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and intermediates, and calculating activation energies. For reactions involving 3-(Difluoromethyl)-2-fluoroaniline, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, computational studies could predict the most likely reaction pathways and regioselectivity. The presence of both an activating amino group and deactivating fluoro and difluoromethyl groups presents an interesting case for theoretical investigation into the directing effects governing its reactivity.

Investigation of Hydrogen Bonding Properties and Interactions of the Difluoromethyl Group

The difluoromethyl group, while not a classical hydrogen bond donor, can participate in weak hydrogen bonding interactions. The hydrogen atom of the -CHF2 group can act as a weak hydrogen bond donor, particularly with strong acceptors. Furthermore, the fluorine atoms of the difluoromethyl group can act as hydrogen bond acceptors. Computational studies can quantify the strength and geometry of these interactions, which are crucial for understanding the molecule's behavior in biological systems and crystal packing. The amino group, with its two hydrogen atoms and lone pair on the nitrogen, is a strong hydrogen bond donor and acceptor, and its interactions would be a primary focus of such investigations.

Conformational Analysis and Stability Studies

The rotation around the C-N bond and the C-C bond connecting the difluoromethyl group to the aromatic ring gives rise to different conformers of 3-(Difluoromethyl)-2-fluoroaniline. Conformational analysis using computational methods can determine the relative energies of these conformers and the energy barriers to their interconversion. nih.govnih.gov It is expected that the planar or near-planar conformers will be the most stable due to the delocalization of the nitrogen lone pair into the aromatic ring. The orientation of the difluoromethyl group will be influenced by steric interactions with the adjacent amino and fluoro groups. Intramolecular hydrogen bonding between the amino group's hydrogen and the fluorine atom on the ring or the fluorine atoms of the difluoromethyl group could also play a role in stabilizing certain conformations.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 3-(Difluoromethyl)-2-fluoroaniline |

| 3,4-Difluoroaniline |

Prediction of Reactivity and Selectivity in Novel Transformations

The prediction of reactivity and selectivity is a cornerstone of modern chemical synthesis, enabling the design of efficient and novel molecular transformations. For a molecule with the electronic complexity of 3-(Difluoromethyl)-2-fluoroaniline, computational chemistry provides indispensable tools for forecasting its behavior in chemical reactions. The strategic placement of a fluorine atom ortho to the amino group and a difluoromethyl group at the meta position creates a unique electronic and steric environment, which governs the reactivity of both the aniline nitrogen and the aromatic ring. Theoretical studies, primarily using Density Functional Theory (DFT), allow for the detailed exploration of this reactivity landscape. bohrium.comresearchgate.net

At the heart of these predictive methods is the analysis of the molecule's electronic structure. Key aspects that are computationally interrogated include Frontier Molecular Orbitals (FMO), electrostatic potential maps, and various reactivity descriptors. These analyses help in identifying which sites on the molecule are most susceptible to electrophilic or nucleophilic attack, thereby predicting the regioselectivity of potential reactions.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a powerful qualitative tool for predicting reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. In anilines, the HOMO is typically localized on the aromatic ring and the nitrogen atom. For 3-(Difluoromethyl)-2-fluoroaniline, the electron-donating amino group and the electron-withdrawing fluorine and difluoromethyl groups will influence the energy and localization of the HOMO. The site with the highest HOMO coefficient is predicted to be the most reactive towards electrophiles.

LUMO: The LUMO is the orbital that is most likely to accept electrons. The distribution of the LUMO indicates the sites most susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. numberanalytics.comresearchgate.net These maps are invaluable for predicting the sites of both electrophilic and nucleophilic attack. walisongo.ac.idnih.gov

Electron-Rich Regions (Negative Potential): Indicated by red and yellow colors, these areas are rich in electron density and are the most likely sites for electrophilic attack. In 3-(Difluoromethyl)-2-fluoroaniline, the nitrogen atom's lone pair and certain positions on the aromatic ring are expected to show negative electrostatic potential.

Electron-Poor Regions (Positive Potential): Shown in blue, these regions are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the area around the electron-withdrawing difluoromethyl group would likely exhibit a positive potential. researchgate.net

By analyzing the MEP map, chemists can predict how the molecule will interact with various reagents, guiding the design of selective transformations such as C-H functionalization or electrophilic aromatic substitution. numberanalytics.comrsc.org

Conceptual DFT: Reactivity Descriptors

Conceptual DFT provides a set of quantitative descriptors that help in rationalizing and predicting chemical reactivity. These descriptors are derived from the change in energy as the number of electrons in the system changes.

Fukui Functions: The Fukui function is a local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. scm.comscm.com It helps to pinpoint the most reactive atoms within the molecule for both nucleophilic and electrophilic attacks. For instance, the site with the highest value for the Fukui function corresponding to an electron removal is the most likely site for electrophilic attack.

Dual Descriptor: The dual descriptor combines the information from the two types of Fukui functions and can clearly distinguish between sites susceptible to nucleophilic versus electrophilic attack with a single function. scm.com

The table below presents hypothetical calculated global reactivity descriptors for 3-(Difluoromethyl)-2-fluoroaniline, which would be derived from DFT calculations.

| Descriptor | Symbol | Formula | Predicted Value (Arbitrary Units) | Implication for Reactivity |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -3.5 eV | Indicates the tendency of electrons to escape from the system. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.5 eV | A higher value suggests greater stability and lower reactivity. researchgate.net |

| Global Softness | S | 1 / (2η) | 0.2 eV-1 | A lower value indicates a "harder," less reactive molecule. |

| Electrophilicity Index | ω | µ2 / (2η) | 2.45 eV | Measures the stabilization in energy when the system acquires an additional electronic charge. |

These values are illustrative and would be determined through specific quantum chemical calculations.

Predicting Selectivity in Novel Transformations

Armed with these computational tools, predictions can be made for novel, yet-to-be-explored reactions of 3-(Difluoromethyl)-2-fluoroaniline.

Regioselectivity of Electrophilic Aromatic Substitution: The aniline moiety is strongly activating and ortho-, para-directing. However, the ortho-fluoro substituent is deactivating, and the meta-difluoromethyl group is strongly deactivating and meta-directing with respect to its own position. Computational analysis, particularly of the Fukui functions and MEP maps, can resolve these competing influences to predict the most probable site for substitution (e.g., bromination, nitration). The C4 and C6 positions are likely candidates for electrophilic attack, and computational models can quantify the relative activation barriers for substitution at each site.

C-H Functionalization: Direct C-H functionalization is a powerful modern synthetic tool. Predicting which C-H bond is most susceptible to activation (e.g., by a transition metal catalyst) is a complex problem. Computational methods can calculate bond dissociation energies and model the transition states of potential C-H activation pathways to determine the most favorable site.

Nucleophilic Aromatic Substitution (SNAr): While less common for anilines, if the amino group were transformed into a better leaving group, or under specific catalytic conditions, SNAr could be possible. The electron-withdrawing nature of the substituents would activate the ring for such a reaction. Computational models can predict the feasibility and regioselectivity of such transformations. researchgate.netwalisongo.ac.id

The table below illustrates how computational data could predict the regioselectivity for a hypothetical electrophilic attack on the aromatic ring of 3-(Difluoromethyl)-2-fluoroaniline.

| Position on Ring | Relative Energy of σ-complex (kcal/mol) | Condensed Fukui Function (f-) | Predicted Reactivity |

| C4 | -5.2 | 0.28 | High |

| C5 | +3.1 | 0.05 | Low |

| C6 | -4.8 | 0.25 | High |

These values are for illustrative purposes to demonstrate the output of computational models.

Emerging Research Directions and Future Perspectives in 3 Difluoromethyl 2 Fluoroaniline Chemistry

Development of Sustainable and Greener Synthetic Routes

The growing emphasis on environmentally benign chemical processes has spurred research into sustainable and greener synthetic routes for producing 3-(difluoromethyl)-2-fluoroaniline and other fluorinated anilines. Traditional methods often rely on harsh reagents and generate significant waste. acs.org Modern approaches aim to mitigate these issues through various strategies.

One promising avenue is the use of less hazardous fluorinating agents. For instance, replacing reagents like DAST (diethylaminosulfur trifluoride) with more sustainable alternatives derived from SF6, the most potent greenhouse gas, is an active area of research. acs.org Another approach involves the development of catalytic methods that minimize the use of stoichiometric reagents. nih.govresearchgate.net Continuous flow technologies are also being explored to improve reaction efficiency and safety, as demonstrated in the difluoromethylation of α-amino acids using fluoroform (CHF3). rsc.org

Key features of emerging green synthetic strategies include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Employing starting materials derived from renewable resources.

Catalysis: Utilizing catalytic rather than stoichiometric reagents to reduce waste. nih.govresearchgate.netnih.gov

Benign Solvents: Favoring the use of water or other environmentally friendly solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Recent advancements in photoredox catalysis also offer a milder and more sustainable approach to the synthesis of fluorinated compounds. Visible-light-driven reactions can often be performed under gentle conditions, reducing energy consumption and by-product formation. nih.gov

Advancements in Chemo-, Regio-, and Stereoselective Functionalization Strategies

The precise control over the introduction of new functional groups onto the 3-(difluoromethyl)-2-fluoroaniline core is crucial for tailoring its properties for specific applications. Researchers are actively developing advanced strategies for chemo-, regio-, and stereoselective functionalization.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. For a molecule like 3-(difluoromethyl)-2-fluoroaniline, which contains an amino group, a difluoromethyl group, and an aromatic ring, achieving high chemoselectivity is a significant challenge. Recent methods have focused on developing catalysts and reaction conditions that can discriminate between these different reactive sites.

Regioselectivity , the control of the position of a chemical reaction, is equally important. Directed C-H functionalization, where a directing group guides a catalyst to a specific C-H bond on the aromatic ring, has emerged as a powerful tool for the regioselective modification of aniline (B41778) derivatives. researchgate.net

Stereoselectivity , the control of the spatial orientation of the products, is particularly relevant when introducing chiral centers. While the parent molecule is achiral, functionalization can create stereogenic centers. Enantioselective catalysis, using chiral catalysts to favor the formation of one enantiomer over the other, is a key area of research. nih.govacs.org This is especially critical in pharmaceutical applications where different enantiomers can have vastly different biological activities.

| Selectivity Type | Description | Key Challenges | Emerging Approaches |

|---|---|---|---|

| Chemoselectivity | Preferential reaction of one functional group over others. | Differentiating between the amine, difluoromethyl, and aromatic C-H bonds. | Development of highly specific catalysts and protecting group strategies. |

| Regioselectivity | Control over the site of functionalization on the aromatic ring. | Achieving high selectivity at positions other than the ortho- and para- to the amine. | Directed C-H activation and functionalization. |

| Stereoselectivity | Control over the 3D arrangement of atoms in the product. | Creating chiral centers with high enantiomeric excess. | Enantioselective catalysis using chiral ligands and organocatalysts. nih.govacs.org |

Rational Design of Novel Catalytic Systems for Fluorination and Difluoromethylation

The development of new and efficient catalytic systems is a driving force in organofluorine chemistry. nih.govresearchgate.net For the synthesis and functionalization of 3-(difluoromethyl)-2-fluoroaniline, catalysts play a pivotal role in achieving high yields, selectivity, and sustainability.

Catalytic Fluorination: Recent advances in catalysis have made the incorporation of fluorine into complex molecules more accessible. nih.govnih.gov Metal-catalyzed electrophilic fluorination has seen significant progress, with catalysts based on palladium, silver, and other transition metals being developed. researchgate.netnih.gov These catalysts can activate C-H bonds for direct fluorination, offering a more atom-economical alternative to traditional methods. Organocatalysis has also emerged as a powerful strategy for enantioselective fluorination. nih.gov

Catalytic Difluoromethylation:

The introduction of the difluoromethyl group (CF2H) is of great interest as it can act as a lipophilic bioisostere for hydroxyl or thiol groups. nih.gov Catalytic methods for difluoromethylation often involve the use of difluoromethyl-containing reagents in conjunction with transition metal catalysts, such as those based on copper or palladium. cas.cn Photoinduced methods are also gaining traction for the difluoromethylation of anilines, offering mild and operationally simple protocols. acs.org

| Reaction Type | Catalyst Class | Examples | Advantages |

|---|---|---|---|

| Fluorination | Transition Metal Catalysis | Palladium, Silver, Copper complexes. researchgate.netnih.gov | High activity, potential for directed C-H fluorination. |

| Organocatalysis | Chiral amines, phosphoric acids. nih.gov | Metal-free, high enantioselectivity. | |

| Difluoromethylation | Transition Metal Catalysis | Copper, Palladium catalysts with CF~2~H sources. cas.cn | Good functional group tolerance. |

| Photoredox Catalysis | Organic dyes, iridium complexes. nih.gov | Mild reaction conditions, use of visible light. |

Integration of 3-(Difluoromethyl)-2-fluoroaniline into Complex Supramolecular Architectures

Supramolecular chemistry, the study of systems involving more than one molecule, offers exciting opportunities for the application of 3-(difluoromethyl)-2-fluoroaniline. The unique electronic properties conferred by the fluorine and difluoromethyl substituents can influence non-covalent interactions, such as hydrogen bonding and halogen bonding.

The ability of fluorine to participate in hydrogen bonding is a topic of ongoing research and can play a significant role in the assembly of supramolecular structures. nih.gov Furthermore, the difluoromethyl group can also engage in specific non-covalent interactions. By incorporating 3-(difluoromethyl)-2-fluoroaniline into larger molecules, it is possible to design complex architectures with tailored properties, such as molecular cages, polymers, and self-assembled monolayers.

These supramolecular assemblies could find applications in areas such as:

Molecular Recognition: Creating host molecules that can selectively bind to specific guest molecules.

Drug Delivery: Designing nanocarriers for the targeted release of therapeutic agents.

Materials Science: Developing new materials with tunable optical, electronic, or mechanical properties.

Synergistic Approaches Combining Synthetic and Computational Methodologies for Fluorinated Compound Design

The rational design of new fluorinated compounds is increasingly benefiting from the synergy between synthetic chemistry and computational methods. nih.gov Computational chemistry provides powerful tools to predict the properties of molecules before they are synthesized, saving time and resources.

Computational tools can be used to:

Predict Molecular Properties: Calculate properties such as lipophilicity, pKa, and conformational preferences, which are crucial for drug design. acs.org

Model Reaction Mechanisms: Understand the pathways of chemical reactions to optimize conditions and predict outcomes. nih.gov

Design Novel Catalysts: Screen potential catalysts in silico to identify the most promising candidates for experimental investigation.

Understand Non-covalent Interactions: Elucidate the role of fluorine in protein-ligand binding and supramolecular assembly. nih.gov

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new functional molecules based on the 3-(difluoromethyl)-2-fluoroaniline scaffold. This integrated approach is essential for tackling the complex challenges in modern chemistry and for unlocking the full potential of fluorinated compounds. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Difluoromethyl)-2-fluoroaniline, and what challenges arise during purification?

- Methodology : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, fluorination of 3-chloro-2-fluoroaniline using difluoromethylating agents like XtalFluor® under anhydrous conditions achieves selective substitution . Challenges include controlling regioselectivity and removing byproducts (e.g., unreacted fluorinating agents). Purification often requires column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing 3-(Difluoromethyl)-2-fluoroaniline?

- Methodology :

- 19F-NMR : Detects fluorine environments; chemical shifts between -110 to -150 ppm confirm difluoromethyl and fluoro substituents .

- FTIR : Peaks at 3400–3500 cm⁻¹ (N–H stretch) and 1100–1200 cm⁻¹ (C–F stretches) validate functional groups .

- LC-MS : Molecular ion peaks at m/z ≈ 173 (C₇H₆F₃N) confirm molecular weight .

Q. How does the electronic effect of the difluoromethyl group influence the compound’s reactivity in electrophilic substitution reactions?

- Methodology : The difluoromethyl group (–CF₂H) is electron-withdrawing, directing electrophiles to the para position relative to the amino group. Reactivity can be quantified using Hammett substituent constants (σ ≈ 0.43 for –CF₂H) . Computational studies (DFT) show reduced electron density at the ortho and para positions, validated by experimental nitration and bromination outcomes .

Advanced Research Questions

Q. What metabolic pathways are observed for 3-(Difluoromethyl)-2-fluoroaniline in in vitro hepatocyte models?

- Methodology : In rat hepatocytes, phase I metabolism involves para-hydroxylation (mediated by CYP450 enzymes), while phase II metabolism includes N-acetylation (via NAT2) and sulfation (SULT1A1). Metabolites are identified via 19F-NMR and LC-MS/MS, with >85% of the parent compound converted to 4-hydroxy-3-(difluoromethyl)-2-fluoroacetanilide .

Q. How do structural modifications (e.g., replacing –CF₂H with –CF₃) alter the compound’s biological activity in kinase inhibition assays?

- Methodology : Comparative SAR studies show that –CF₃ increases lipophilicity (logP ≈ 2.8 vs. 2.1 for –CF₂H), enhancing membrane permeability but reducing solubility. Kinase inhibition assays (e.g., EGFR-TK) reveal IC₅₀ values of 12 nM for –CF₃ derivatives vs. 28 nM for –CF₂H analogs, attributed to stronger hydrophobic interactions .

Q. What computational strategies predict the compound’s binding affinity to cytochrome P450 enzymes?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with CYP3A4. Key residues (e.g., Phe304) form π-π interactions with the aromatic ring, while –CF₂H participates in hydrophobic contacts. Binding free energies (ΔG ≈ -9.2 kcal/mol) correlate with experimental IC₅₀ data .

Q. How does 3-(Difluoromethyl)-2-fluoroaniline behave under oxidative stress conditions in environmental fate studies?

- Methodology : Exposure to UV/H₂O₂ generates hydroxyl radicals (•OH), leading to defluorination and ring-opening products. LC-QTOF-MS identifies intermediates like 2-fluoro-3-nitrobenzoic acid. Pseudo-first-order kinetics (k = 0.15 h⁻¹) are derived from decay curves .

Data Contradictions and Resolution